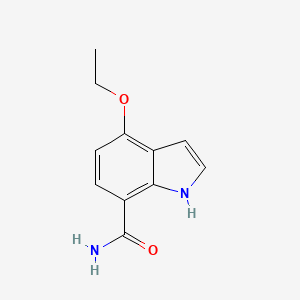

4-Ethoxy-1H-indole-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxy-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The indole nucleus is a common structural motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry.

Métodos De Preparación

The synthesis of 4-Ethoxy-1H-indole-7-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

Carboxamide Formation: The carboxamide group at the 7-position can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

4-Ethoxy-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized indole derivatives.

Aplicaciones Científicas De Investigación

4-Ethoxy-1H-indole-7-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes and potential therapeutic targets.

Medicine: Due to its structural similarity to bioactive indole derivatives, it is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals, contributing to various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-1H-indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The ethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

4-Ethoxy-1H-indole-7-carboxamide can be compared with other indole derivatives, such as:

4-Methoxy-1H-indole-7-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group, potentially affecting its biological activity and solubility.

1H-Indole-3-carboxamide: Lacking the ethoxy group, this compound may exhibit different reactivity and binding properties.

5-Bromo-1H-indole-7-carboxamide: The presence of a bromine atom can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

4-Ethoxy-1H-indole-7-carboxamide is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group at the 4-position and a carboxamide group at the 7-position of the indole moiety. This specific substitution pattern influences its chemical reactivity and biological activity. The compound can be synthesized through various methods, including reactions involving indole-7-carboxylic acid derivatives.

Target Interactions

The compound exhibits high affinity for multiple biological targets, including enzymes and receptors involved in various signaling pathways. Indole derivatives, such as this compound, typically interact with their targets via hydrogen bonding, leading to inhibition of their activity.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways associated with:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : It has been studied for its effects against Mycobacterium tuberculosis and other microbial strains.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Several studies have evaluated the anticancer properties of indole derivatives, including this compound. In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Doxorubicin | 1.10 |

| HCT116 (Colorectal) | 6.76 | 5-Fluorouracil | 77.15 |

In these studies, the mechanism of action included the induction of apoptosis through the activation of caspases and modulation of apoptotic proteins like Bax and Bcl2 .

Antimicrobial Activity

This compound has been investigated for its anti-mycobacterial properties. Research findings indicate that it exhibits activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, making it a candidate for further pharmacological development in treating tuberculosis.

Study on Anticancer Properties

A study published in Nature reported that various indole derivatives were screened for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to this compound showed promising results in inducing apoptosis and inhibiting cell growth in colorectal carcinoma (HCT116) cells .

Study on Antimicrobial Effects

Research highlighted the potential of indole carboxamides in combating drug-resistant strains of Mycobacterium tuberculosis. The study emphasized the structural importance of substituents like ethoxy groups in enhancing antimicrobial activity.

Propiedades

IUPAC Name |

4-ethoxy-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHPGFJRRPOBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CNC2=C(C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.